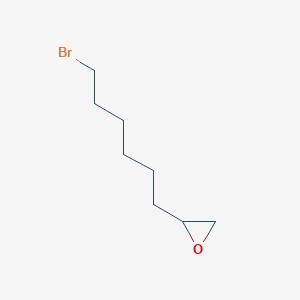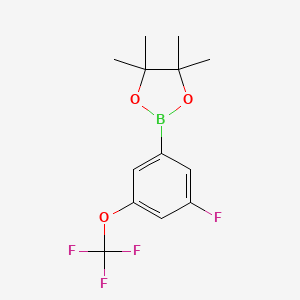
3-Fluoro-5-(trifluoromethoxy)phenylboronic Acid Pinacol Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-5-(trifluoromethoxy)phenylboronic Acid Pinacol Ester is a boronic ester derivative widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(trifluoromethoxy)phenylboronic Acid Pinacol Ester typically involves the reaction of 3-Fluoro-5-(trifluoromethoxy)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent hydrolysis and oxidation of the boronic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-5-(trifluoromethoxy)phenylboronic Acid Pinacol Ester primarily undergoes:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic ester and halides or pseudohalides in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically under acidic conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Protodeboronation: Acids (e.g., HCl) and solvents (e.g., water, methanol).
Major Products
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Protodeboronation: Formation of the corresponding aryl compound without the boronic ester group.
Aplicaciones Científicas De Investigación
3-Fluoro-5-(trifluoromethoxy)phenylboronic Acid Pinacol Ester is used in various scientific research applications:
Chemistry: As a reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.
Biology: In the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Potential use in the development of boron-containing drugs for cancer therapy.
Industry: Used in the production of advanced materials and polymers.
Mecanismo De Acción
The primary mechanism of action for 3-Fluoro-5-(trifluoromethoxy)phenylboronic Acid Pinacol Ester in Suzuki-Miyaura coupling involves the transmetalation step where the boronic ester transfers its organic group to the palladium catalyst. This is followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets are typically halides or pseudohalides, and the pathways involve the formation of a palladium complex intermediate.
Comparación Con Compuestos Similares
Similar Compounds
- Phenylboronic Acid Pinacol Ester
- 3-(Trifluoromethoxy)phenylboronic Acid Pinacol Ester
- 3-Formylphenylboronic Acid
- 4-Formylphenylboronic Acid
Uniqueness
3-Fluoro-5-(trifluoromethoxy)phenylboronic Acid Pinacol Ester is unique due to the presence of both fluorine and trifluoromethoxy groups, which enhance its reactivity and stability compared to other boronic esters. These functional groups also provide unique electronic properties that can be exploited in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C13H15BF4O3 |
|---|---|
Peso molecular |
306.06 g/mol |
Nombre IUPAC |
2-[3-fluoro-5-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H15BF4O3/c1-11(2)12(3,4)21-14(20-11)8-5-9(15)7-10(6-8)19-13(16,17)18/h5-7H,1-4H3 |
Clave InChI |
UHFROOPERDUWOF-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4,4'-Bi(1,3,2-dioxathiolane)] 2,2'-Dioxide](/img/structure/B13691695.png)
![2,2,2-Trifluoro-N-[2-iodo-4-(trifluoromethyl)phenyl]acetimidoyl Chloride](/img/structure/B13691708.png)
![3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylic Acid](/img/structure/B13691715.png)

![2-[(2-Methyl-3-butyn-2-yl)oxy]aniline](/img/structure/B13691720.png)

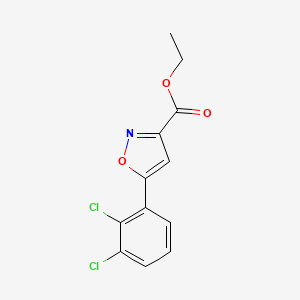
![Methyl 6-Chloro-8-fluoroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B13691736.png)


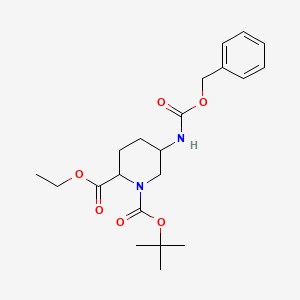
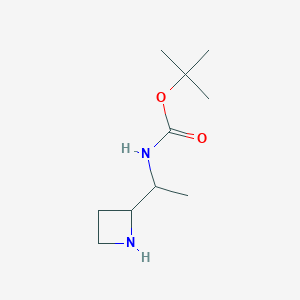
![O-[(5-Phenyl-3-pyridyl)methyl]hydroxylamine](/img/structure/B13691772.png)
